N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide
Description
Properties
IUPAC Name |
N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-3-13(9(2)15)8-10-5-4-6-14(10)11(16)7-12/h10H,3-8,12H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEZVBLRXXCDGQ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)CN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1C(=O)CN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301158223 | |
| Record name | Acetamide, N-[[(2S)-1-(2-aminoacetyl)-2-pyrrolidinyl]methyl]-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301158223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354008-92-6 | |
| Record name | Acetamide, N-[[(2S)-1-(2-aminoacetyl)-2-pyrrolidinyl]methyl]-N-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354008-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[[(2S)-1-(2-aminoacetyl)-2-pyrrolidinyl]methyl]-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301158223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide involves a multistep process. The initial step includes the formation of the pyrrolidine ring followed by the introduction of the acetyl groups. The reaction conditions typically require controlled temperature and pressure settings, along with specific catalysts to guide the reaction efficiently.
Industrial Production Methods: Industrial-scale production generally employs automated reactors and continuous flow chemistry to maintain consistency. The choice of solvents, temperature regulation, and purification methods are optimized to maximize yield while minimizing impurities.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reacts with agents such as potassium permanganate under acidic conditions.
Reduction: Reductive conditions often employ hydrogen gas in the presence of a palladium catalyst.
Substitution: Commonly reacts with nucleophiles in the presence of base catalysts.
Major Products: The products depend on the reaction type: oxidized derivatives, reduced forms, and various substituted analogs are possible.
Scientific Research Applications
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide holds promise across several fields:
Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biochemical pathways.
Medicine: Explored for potential therapeutic effects, such as binding to specific receptors.
Industry: Used in the manufacturing of certain polymers and materials.
Mechanism of Action
The compound's mechanism of action involves interactions with molecular targets such as enzymes and receptors. Upon binding, it can initiate or inhibit specific biochemical pathways, leading to varied biological effects. The exact pathways are subject to ongoing research, but early studies suggest a significant impact on neurotransmitter regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in the central heterocycle (pyrrolidine vs. piperidine), substituent groups, and functional modifications. Key structural and physicochemical differences are summarized below:
Table 1: Structural and Physicochemical Comparison
*Inferred based on piperidine analog (C₁₂H₂₃N₃O₂, MW 227.3) with one fewer methylene group .
Key Structural Differences:
Piperidine (6-membered ring): Increased flexibility and hydrophobicity, which may improve membrane permeability but reduce stereochemical precision .
Substituent Variations: N-Ethyl vs. N-Cyclopropyl: Ethyl groups enhance lipophilicity, whereas cyclopropyl rings may improve metabolic stability . Chloro-acetyl vs.
Functional Groups: 2-Amino-acetyl: Enhances hydrogen-bonding capacity, critical for interactions with enzymatic active sites. Methyl vs. Ethyl: Smaller alkyl groups reduce steric hindrance, possibly improving solubility .
Research Findings and Implications
Impact of Heterocycle Choice :
- Piperidine analogs (e.g., C₁₂H₂₃N₃O₂) exhibit higher molecular weights and altered solubility profiles compared to pyrrolidine derivatives. This could influence bioavailability in drug development .
Substituent Effects: The discontinuation of the target compound may reflect challenges in optimizing its balance between reactivity (from the amino-acetyl group) and stability. Chloro-substituted analogs, while reactive, face stricter safety evaluations .
Stereochemical Considerations :
- The (S)-configuration of the pyrrolidine ring is critical for chiral recognition in biological systems. Analogs with mismatched stereochemistry (e.g., ’s (R)-configured hydroxy-pyrrolidine) show reduced similarity scores (0.84 vs. 0.98 for (S)-configurations) .
Synthetic Accessibility: Compounds like N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide are synthesized via multi-step protocols involving chiral intermediates and protective group strategies, as seen in related syntheses (e.g., and ) .
Biological Activity
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide, commonly referred to as a pyrrolidine derivative, has garnered attention due to its potential biological activities. This compound's unique structure, characterized by a pyrrolidine ring and an amino-acetyl side chain, suggests various pharmacological applications. This article delves into the biological activity of this compound, focusing on its antibacterial, antifungal properties, and potential mechanisms of action.
- Chemical Name : this compound
- CAS Number : 1354008-92-6
- Molecular Formula : C11H21N3O2
- Molecular Weight : 227.3 g/mol
Structure
The compound features a pyrrolidine ring linked to an ethyl acetamide and an amino-acetyl group, contributing to its biological activity. The stereochemistry of the (S) configuration is crucial for its interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives. For instance, various compounds within this class have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Case Studies
-
Study on Pyrrolidine Derivatives :
- A study evaluated several pyrrolidine derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, showcasing potent activity against these pathogens .
- Another study reported that specific derivatives exhibited complete bacterial death within 8 hours against S. aureus and E. coli .
-
Mechanism of Action :
- The mechanism involves the interaction of the compound with bacterial enzymes or receptors, potentially inhibiting essential metabolic processes.
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity.
Research Findings
- Compounds derived from pyrrolidine structures were tested against various fungal strains, including Candida albicans. MIC values ranged from 3.125 to 100 mg/mL, indicating varying degrees of effectiveness .
Comparative Activity Table
| Compound Type | Target Pathogen | MIC Value (mg/mL) | Activity Level |
|---|---|---|---|
| Pyrrolidine Derivative | Staphylococcus aureus | 0.0039 - 0.025 | High |
| Pyrrolidine Derivative | Escherichia coli | 0.0039 - 0.025 | High |
| Pyrrolidine Derivative | Candida albicans | 3.125 - 100 | Moderate |
Q & A
Q. How is in vivo pharmacokinetic profiling conducted to assess therapeutic potential?
- Methodological Answer :
- Rodent Studies : Administer 10 mg/kg intravenously; collect plasma samples for LC-MS/MS analysis. Calculate t½ (e.g., 4.2 h) and AUC (e.g., 12 µg·h/mL) .
- Tissue Distribution : Radiolabeled compound (³H-acetamide) quantifies accumulation in liver/kidney tissues via scintillation counting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
